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IACS-8803 Diammonium: A Technical Guide to STING Target Binding and Affinity

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Compound of Interest		
Compound Name:	IACS-8803 diammonium	
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Introduction

IACS-8803 is a potent synthetic cyclic dinucleotide (CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. As a key mediator of innate immunity, STING activation triggers the production of type I interferons and other pro-inflammatory cytokines, leading to a robust antitumor immune response. IACS-8803, available as a stable diammonium salt, has demonstrated superior preclinical anti-tumor efficacy compared to benchmark STING agonists. This technical guide provides an in-depth overview of the target binding, affinity, and cellular activity of IACS-8803, along with detailed experimental protocols for its characterization.

Core Target Binding and Affinity

IACS-8803 directly binds to and activates the STING protein. Its chemical structure, featuring a 2',3'-phosphodiester linkage and bis-thiophosphate modifications, confers improved affinity for STING and enhanced resistance to phosphodiesterase-mediated degradation compared to canonical 3',3'-linked CDNs.[1][2] This results in a more sustained and potent activation of the STING signaling cascade.[1]

While direct binding affinity values (Kd or Ki) for IACS-8803 with purified STING protein are not yet publicly available in the reviewed literature, its potent cellular activity serves as a strong indicator of high-affinity binding.



Cellular Activity

The functional consequence of IACS-8803 binding to STING is the activation of downstream signaling pathways, primarily the IRF3 and NF- κ B pathways, leading to the transcription of type I interferons (e.g., IFN- β) and other inflammatory cytokines. The potency of IACS-8803 in a cellular context has been quantified using reporter cell lines.

Ouantitative Cellular Activity Data

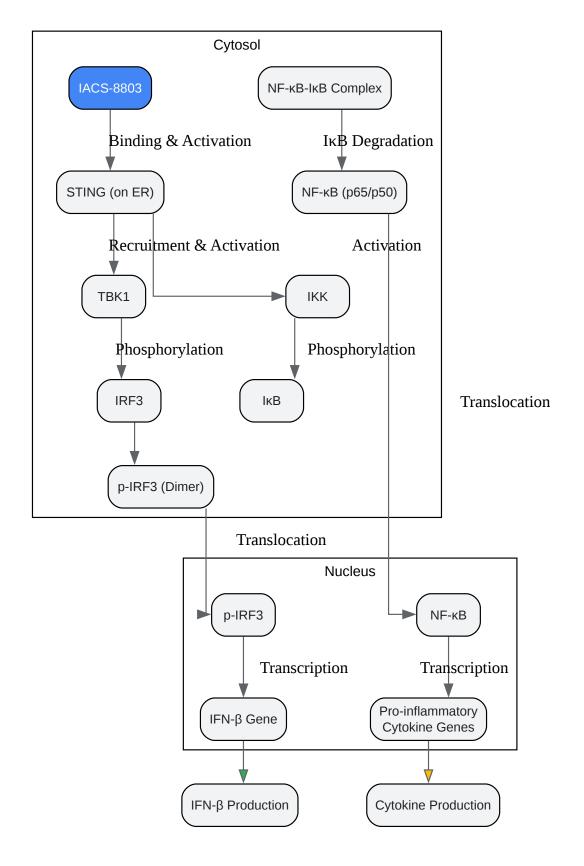
Compound	Cell Line	Assay Readout	EC50 (µg/mL)	EC50 (μM)	Reference
IACS-8803	Human THP- 1	IRF3 Activation	0.28	~0.40	[3]
IACS-8803	Murine 293	STING Activation	0.1	~0.14	[3]
ADU-S100 (Benchmark)	Human THP- 1 Dual	IRF3 Activation	3.03	~4.18	[4]
ADU-S100 (Benchmark)	Human THP- 1 Dual	NF-κB Activation	4.85	~6.70	[4]

Note: The molecular weight of IACS-8803 (free acid) is 692.53 g/mol . The molecular weight of ADU-S100 is approximately 724.46 g/mol .

Signaling Pathway

Upon binding of IACS-8803, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons. Simultaneously, the NF-kB pathway is activated, leading to the production of pro-inflammatory cytokines.[5]





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Caption: IACS-8803-mediated STING signaling pathway.



Experimental Protocols IRF3/NF-kB Reporter Assay for Cellular Potency (EC50) Determination

This protocol describes the use of THP-1 Dual™ reporter cells to quantify the activation of the IRF3 and NF-κB pathways following treatment with IACS-8803. These cells stably express an inducible secreted luciferase reporter gene under the control of an IRF-inducible promoter and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

Materials:

- THP-1 Dual™ Cells (InvivoGen)
- RPMI 1640 Medium, supplemented with 10% FBS, 1% Penicillin-Streptomycin
- IACS-8803 diammonium
- 96-well cell culture plates
- Luciferase detection reagent (e.g., QUANTI-Luc™, InvivoGen)
- SEAP detection reagent (e.g., QUANTI-Blue™, InvivoGen)
- Luminometer and Spectrophotometer

Protocol:

- Cell Seeding: Seed THP-1 Dual[™] cells at a density of 1 x 105 cells per well in a 96-well plate in 180 μL of culture medium.[2]
- Compound Preparation: Prepare a serial dilution of IACS-8803 in culture medium.
- Cell Treatment: Add 20 μL of the IACS-8803 dilutions to the respective wells. Include a
 vehicle control (medium only).
- Incubation: Incubate the plate for 20-24 hours at 37°C in a 5% CO2 incubator.

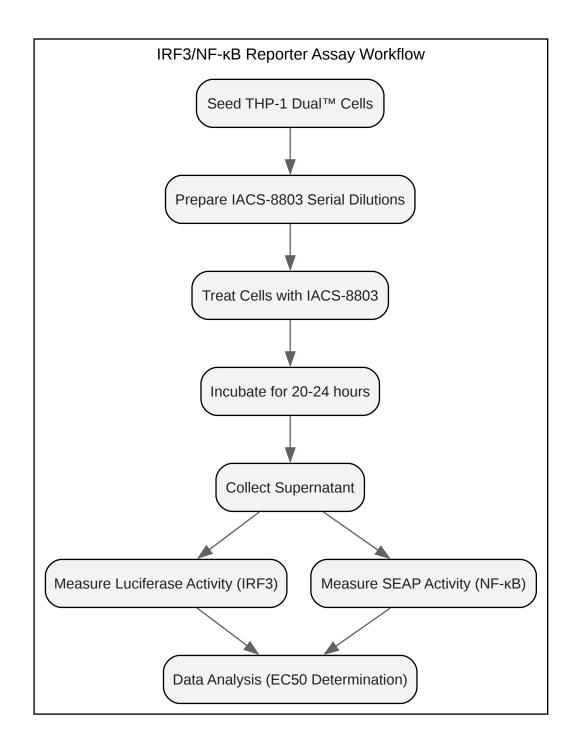
Foundational & Exploratory





- Reporter Gene Assay (IRF3):
 - Transfer 20 μL of cell supernatant to a white 96-well plate.
 - Add 50 μL of luciferase detection reagent.
 - Incubate for 1-5 minutes at room temperature.
 - Measure luminescence using a luminometer.
- Reporter Gene Assay (NF-κΒ):
 - Transfer 20 μL of cell supernatant to a flat-bottom 96-well plate.
 - Add 180 μL of SEAP detection reagent.
 - Incubate for 1-3 hours at 37°C.
 - Measure absorbance at 620-655 nm using a spectrophotometer.
- Data Analysis: Plot the reporter activity against the logarithm of the IACS-8803 concentration and fit a dose-response curve to determine the EC50 value.





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Caption: Workflow for the IRF3/NF-kB reporter assay.

Direct Binding Assay (Conceptual Protocol using Surface Plasmon Resonance - SPR)



While specific SPR data for IACS-8803 is not publicly available, this conceptual protocol outlines a general method for assessing the direct binding of a small molecule agonist to purified STING protein.

Materials:

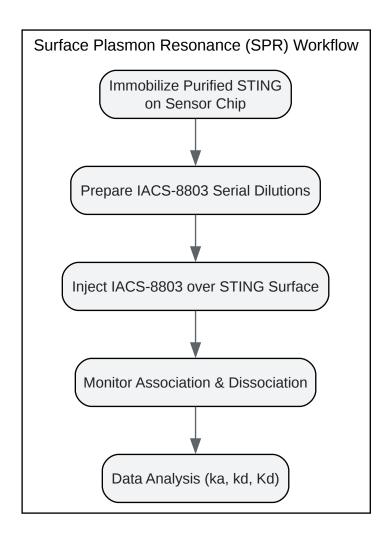
- Recombinant purified human STING protein (cytoplasmic domain)
- SPR instrument and sensor chips (e.g., CM5)
- IACS-8803 diammonium
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running buffer (e.g., HBS-EP+)

Protocol:

- STING Immobilization:
 - Activate the sensor chip surface using a mixture of EDC and NHS.
 - Inject the purified STING protein over the activated surface to allow for covalent immobilization via amine coupling.
 - Deactivate any remaining active esters with ethanolamine.
- Binding Analysis:
 - Prepare a serial dilution of IACS-8803 in running buffer.
 - Inject the IACS-8803 dilutions over the immobilized STING surface, starting with the lowest concentration.
 - Include a buffer-only injection as a reference.
 - After each injection, allow for a dissociation phase where only running buffer flows over the surface.



- Data Analysis:
 - Subtract the reference sensorgram from the active sensorgram to correct for bulk refractive index changes.
 - Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).



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Caption: Conceptual workflow for an SPR-based binding assay.

Conclusion



IACS-8803 is a highly potent STING agonist with robust cellular activity, driving the activation of key immune signaling pathways. Its optimized chemical structure translates to superior performance in preclinical models. The provided data and protocols offer a framework for the continued investigation and characterization of IACS-8803 and other novel STING agonists in the field of immuno-oncology. Further studies to quantify the direct binding affinity of IACS-8803 to the STING protein will provide a more complete understanding of its molecular interactions.

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